molecular formula C5H7ClN4 B158885 Pyrazine-2-carboximidamide hydrochloride CAS No. 138588-41-7

Pyrazine-2-carboximidamide hydrochloride

Cat. No. B158885
M. Wt: 158.59 g/mol
InChI Key: FCVKLVNLBIBCCU-UHFFFAOYSA-N
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Patent
US07524849B2

Procedure details

To 20 mL of methyl alcohol is added sodium (109 mg, 4.74 mmol) with stirring. After disappearance of the solid, 2-pyrazinecarbonitrile (5.0 g, 47.6 mmol) is added. The mixture is stirred at room temperature for 6 h, and ammonium chloride (2.8 g, 52.3 mmol) is added. The mixture is then stirred at room temperature for 18 h. Diethyl ether (50 mL) is added to the reaction mixture, and the precipitates are collected by filtration. The solid was washed with diethyl ether (×2) and dried in vacuum oven to give 2-pyrazinecarboxamidine hydrochloride as a white solid (6.5 g). MS: m/z 123.1 (M+H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO.[Na].[N:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[C:10]#[N:11].[Cl-:12].[NH4+:13]>C(OCC)C>[ClH:12].[N:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[C:10]([NH2:13])=[NH:11] |f:3.4,6.7,^1:2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
109 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 6 h
Duration
6 h
STIRRING
Type
STIRRING
Details
The mixture is then stirred at room temperature for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitates are collected by filtration
WASH
Type
WASH
Details
The solid was washed with diethyl ether (×2)
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=C(C=NC=C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.